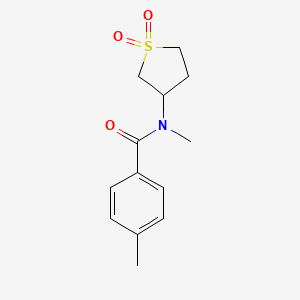![molecular formula C15H11NO5S B4058224 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate](/img/structure/B4058224.png)
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate
Vue d'ensemble
Description
4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate is a useful research compound. Its molecular formula is C15H11NO5S and its molecular weight is 317.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.03579362 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
The compound 4-[(4-nitrophenyl)thio]-2,3-butadien-1-yl 2-furoate, although not directly studied, is structurally related to compounds that have been synthesized and characterized for various applications in materials science and organic synthesis. For instance, the synthesis of geminally activated nitro dienes, including derivatives similar to the target compound, highlights the versatility of these molecules in organic chemistry. These nitro dienes, achieved through the condensation of nitro-substituted CH acids with aldehydes, are pivotal for further chemical transformations due to their activated diene structure. Their structure was confirmed using NMR and IR spectroscopy, underscoring the importance of these techniques in characterizing complex organic molecules (Baichurin et al., 2019).
Similarly, novel hybrid polymers featuring thiophenylanilino and furanylanilino backbones have been developed, indicating the potential of such structures for creating materials with unique electronic properties. These polymers, synthesized through electrophilic aromatic substitution and subsequent polymerization, exhibit electroactive films capable of undergoing reversible oxidation and reduction (Baldwin et al., 2008).
Nitric Oxide Donation and Anti-inflammatory Properties
Compounds structurally related to this compound have been explored for their potential in medicinal chemistry, particularly as nitric oxide donors. For example, 4-Phenyl-3-furoxancarbonitrile demonstrates the ability to release nitric oxide in the presence of thiols, indicating potential applications in pharmaceuticals for vasodilation and anti-aggregation of platelets. This functionality underscores the broader relevance of nitrophenyl derivatives in developing therapeutic agents (Medana et al., 1994).
Conductive Polymers and Electrochromic Devices
Additionally, the synthesis of soluble conducting polymers from monomers bearing nitrophenyl groups, akin to the compound , showcases the integration of such units into materials for advanced applications. These polymers, characterized through various spectroscopic methods, demonstrate promising properties for use in electrochromic devices, offering insights into the design of materials with tailored electronic and optical characteristics (Variş et al., 2006).
Luminescence Sensitization
Explorations into luminescence sensitization further reveal the utility of nitrophenyl derivatives. Thiophenyl-derivatized nitrobenzoato ligands have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence, demonstrating the potential of such compounds in developing luminescent materials. This research offers a foundation for utilizing nitrophenyl-thio derivatives in the design of materials with enhanced optical properties (Viswanathan & Bettencourt-Dias, 2006).
Propriétés
InChI |
InChI=1S/C15H11NO5S/c17-15(14-4-3-10-20-14)21-9-1-2-11-22-13-7-5-12(6-8-13)16(18)19/h1,3-8,10-11H,9H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRCYCIZLJBCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC=C=CSC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,4,5-tetrafluoro-3-nitro-6-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B4058142.png)
![1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B4058143.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4058149.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B4058150.png)
![(5E)-3-ethyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4058158.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4058165.png)
![ethyl 7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4058175.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl furan-2-carboxylate](/img/structure/B4058180.png)
![5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4058190.png)

![2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B4058201.png)
![DIETHYL 2-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]MALONATE](/img/structure/B4058219.png)

